

2-Acetamidobenzamide as a Natural Product: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetamidobenzamide

Cat. No.: B1266129

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetamidobenzamide, also known as NP-101A, is a recognized natural product with established antifungal properties.^[1] This technical guide provides a comprehensive overview of **2-Acetamidobenzamide**, focusing on its identity as a natural product, its biological activities, and the methodologies relevant to its study. While specific experimental data from the primary literature regarding its isolation and characterization from natural sources is limited in publicly accessible documents, this guide furnishes generalized protocols and a plausible biosynthetic pathway based on established principles of natural product research from *Streptomyces*.

Introduction

2-Acetamidobenzamide is a member of the benzamide class of organic compounds. It has been identified as a metabolite produced by actinomycete bacteria, specifically *Streptomyces aurantiogriseus* and *Streptomyces xiamenensis*.^[1] The compound is noted for its role as an antibiotic with antifungal activity. While the broader class of **2-acetamidobenzamides** has been synthetically explored for various therapeutic applications, including anticancer activities, this guide will focus on the naturally occurring **2-Acetamidobenzamide**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetamidobenzamide** is presented in Table 1. This data is essential for its detection, isolation, and characterization.

Table 1: Physicochemical Properties of **2-Acetamidobenzamide**

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂	PubChem
Molecular Weight	178.19 g/mol	PubChem
IUPAC Name	2-(acetylamino)benzamide	PubChem
Synonyms	NP-101A, o-Acetamidobenzamide	PubChem
CAS Number	33809-77-7	PubChem
Appearance	Solid (predicted)	
Melting Point	Not available	
Solubility	Not available	

Natural Occurrence

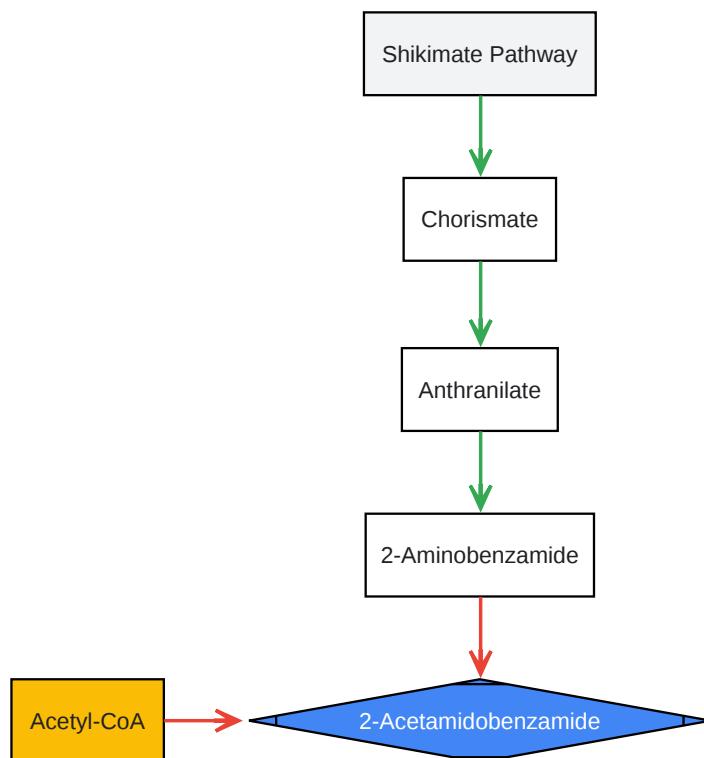
2-Acetamidobenzamide has been identified as a secondary metabolite produced by the following microorganisms:

- *Streptomyces aurantiogriseus*^[1]
- *Streptomyces xiamensis*

The genus *Streptomyces* is a rich source of diverse bioactive compounds, including a majority of clinically relevant antibiotics.

Biological Activity

The primary reported biological activity of **2-Acetamidobenzamide** is its antifungal action.^[1] While the specific spectrum of activity from the original isolation study is not detailed in the available literature, related benzamide and acetanilide compounds are known to exhibit


antimicrobial properties. Further research into the specific antifungal mechanism and spectrum of **2-Acetamidobenzamide** is warranted.

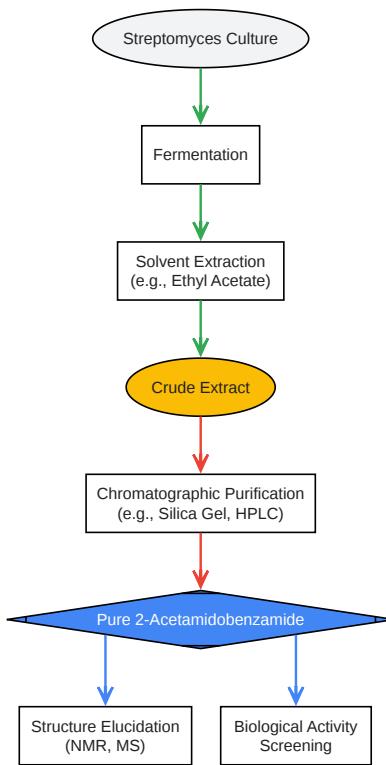
Proposed Biosynthetic Pathway

The biosynthetic pathway for **2-Acetamidobenzamide** has not been explicitly elucidated in the available literature. However, a plausible pathway can be proposed based on known metabolic pathways in *Streptomyces*. The biosynthesis is likely to originate from the shikimate pathway, which produces chorismic acid, a key precursor for aromatic amino acids. Anthranilate, derived from chorismate, is a likely direct precursor.

The proposed pathway involves the following key steps:

- Chorismate Conversion: Chorismate is converted to anthranilate.
- Amidation: The carboxyl group of anthranilate is amidated to form 2-aminobenzamide.
- Acetylation: The amino group at the 2-position is acetylated, likely using acetyl-CoA as the acetyl donor, to yield **2-Acetamidobenzamide**.

[Click to download full resolution via product page](#)


A proposed biosynthetic pathway for **2-Acetamidobenzamide**.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **2-Acetamidobenzamide** from its natural source are not available in the accessible literature. The following sections provide generalized workflows based on standard methods for natural product discovery from *Streptomyces*.

General Workflow for Isolation and Characterization

The overall process for obtaining pure **2-Acetamidobenzamide** from a microbial culture involves fermentation, extraction, and purification, followed by structure elucidation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-101A, antifungal antibiotic from *Streptomyces aurantiogriseus* NPO-101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Acetamidobenzamide as a Natural Product: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266129#2-acetamidobenzamide-as-a-natural-product]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com